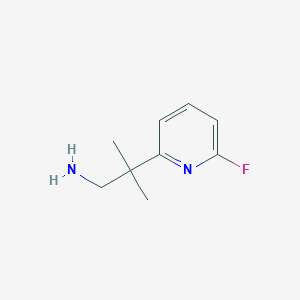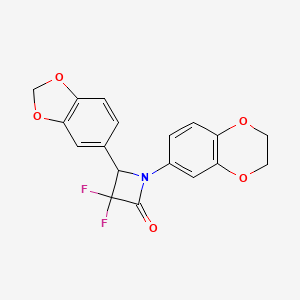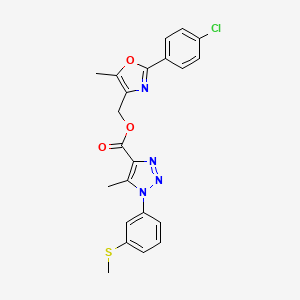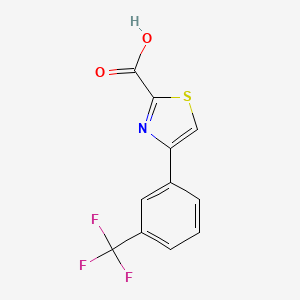
4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid” is a chemical compound with a molecular weight of 273.23 . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of “4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid” consists of a thiazole ring attached to a phenyl ring with a trifluoromethyl group and a carboxylic acid group . The exact structure can be represented by the InChI code: 1S/C11H6F3NO2S/c12-11(13,14)8-2-1-3-9(6-8)16-7(10(15)16)4-5-17/h1-6H (InChI key: PHSFBESZXIUREP-UHFFFAOYSA-N) .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The trifluoromethyl (TFM, -CF₃) group in this compound contributes to its pharmacological properties. Researchers have explored its potential as a pharmacophore in drug design. Some FDA-approved drugs over the past 20 years incorporate the TFM group, demonstrating its significance in medicinal chemistry . Further studies could uncover novel drug candidates based on this scaffold.
Antifungal Agents
Thiazole derivatives, including those containing the TFM group, have shown promise as antifungal agents. Their activity against fungal pathogens makes them valuable in combating infections . Investigating the specific mechanisms of action and optimizing their efficacy could lead to new antifungal therapies.
Nematocidal Activity
While not widely explored, thiazole-based compounds have demonstrated nematocidal properties . Investigating the effects of 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid on nematodes could provide insights into its potential as an anthelmintic agent.
Inverse Agonists for Autoimmune Diseases
Recent research has highlighted the importance of stereochemistry in pyrrolidine derivatives. Replacing non-stereochemical groups with stereochemical ones can enhance the activity of compounds. For instance, cis-3,4-diphenylpyrrolidine derivatives with stereochemical modifications act as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), implicated in autoimmune diseases . Exploring similar modifications in thiazole-based compounds may yield promising results.
Organic Synthesis and Catalysis
Fluorine-containing compounds, including those with TFM groups, play a crucial role in organic synthesis and catalysis. Their unique reactivity patterns make them valuable tools for creating complex molecules . Researchers can explore the use of 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid in various synthetic transformations.
Heterocyclic Chemistry
The compound’s thiazole ring contributes to its heterocyclic nature. Researchers interested in designing novel heterocycles may find inspiration in its structure. Additionally, the synthetic approaches used to create related heteropentalenes could inform further studies .
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)8-5-18-9(15-8)10(16)17/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUZJOUSSSAGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-[5-(4-chlorobenzoyl)-2-thienyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2660986.png)

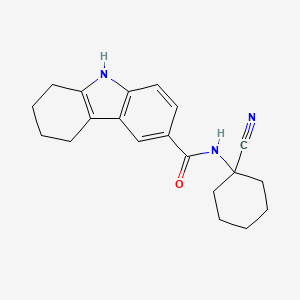

![Tert-butyl N-[[2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate](/img/structure/B2660992.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-bromophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2660993.png)

![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2661002.png)
